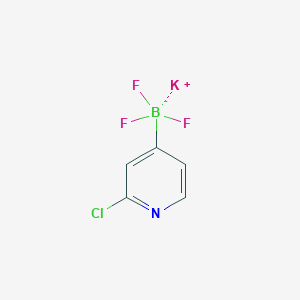

Potassium (2-chloropyridin-4-yl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2-chloropyridin-4-yl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BClF3N.K/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJDEMNUMMCTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=NC=C1)Cl)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BClF3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Potassium (2-chloropyridin-4-yl)trifluoroborate: A Versatile Reagent for Modern Organic Synthesis

Introduction: The Strategic Value of a Superior Pyridyl Building Block

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure.[1] The strategic introduction of functionalized pyridyl fragments is a critical step in the synthesis of novel chemical entities. Potassium (2-chloropyridin-4-yl)trifluoroborate has emerged as a reagent of significant interest, offering a stable, versatile, and highly efficient solution for incorporating the 2-chloro-4-pyridyl moiety.

This technical guide provides an in-depth analysis of this compound, moving beyond a simple catalog of properties to deliver field-proven insights for researchers, chemists, and drug development professionals. We will explore its inherent advantages over traditional organoboron compounds, detail its synthesis and handling, and provide robust protocols for its primary application in Suzuki-Miyaura cross-coupling reactions.

The Trifluoroborate Advantage: Enhanced Stability and Reactivity

For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling. However, they are not without their limitations, including potential instability, difficult purification, and a propensity for protodeboronation, which can lead to reduced yields.[2] Potassium organotrifluoroborates represent a superior class of organoboron reagents that circumvent many of these issues.[3]

Key Advantages:

-

Exceptional Stability: Unlike many boronic acids, potassium organotrifluoroborates are typically crystalline, air-stable, and moisture-stable solids that can be stored indefinitely without special precautions.[4][5] This robustness allows them to be carried through multiple synthetic steps.[3]

-

Stoichiometric Precision: As well-defined, crystalline solids, they allow for precise stoichiometric control in reactions, a challenge with boronic acids which can exist as mixtures of anhydrides.[2]

-

Reduced Protodeboronation: The tetracoordinate boron center in trifluoroborates is significantly less prone to cleavage by protic sources compared to the tricoordinate boron of boronic acids, leading to more efficient reactions and higher yields.[6][7]

-

Broad Functional Group Tolerance: These reagents are compatible with a wide range of functional groups and can withstand many common reaction conditions, making them highly versatile in complex molecule synthesis.[8]

Physicochemical and Safety Data

A clear understanding of a reagent's properties is fundamental to its successful application and safe handling.

| Property | Value | Source/Reference |

| CAS Number | 1992782-05-4 | [9] |

| Molecular Formula | C₅H₃BClF₃KN | [9] |

| Molecular Weight | 219.44 g/mol | [9] |

| Appearance | Typically a white to off-white solid | [10] (General observation for trifluoroborates) |

| SMILES | F(C1=CC(Cl)=NC=C1)F.[K+] | [9] |

| Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) | [9] |

| Precautionary Statements | P261, P280, P302+P352, P304+P340 | [9] |

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Synthesis and Purification: A Robust and Scalable Protocol

The synthesis of potassium aryltrifluoroborates is a well-established and straightforward process, typically involving the conversion of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[4][11] This method is efficient, uses inexpensive reagents, and is amenable to large-scale production.[5]

Workflow for Synthesis of this compound

Caption: General workflow for the two-step synthesis of the target trifluoroborate.

Detailed Experimental Protocol (General Procedure)

This protocol is a generalized procedure based on established methods for aryltrifluoroborate synthesis.[12] Researchers should optimize conditions for this specific substrate.

-

Boronic Acid Preparation: The precursor, (2-chloropyridin-4-yl)boronic acid, is typically synthesized via lithiation or Grignard formation from a suitable halo-pyridine precursor (e.g., 4-bromo-2-chloropyridine), followed by quenching with a trialkyl borate and subsequent acidic workup.

-

Trifluoroborate Formation:

-

To a round-bottomed flask charged with (2-chloropyridin-4-yl)boronic acid (1.0 equiv) and methanol, cool the solution to 0-5 °C using an ice bath.

-

In a separate vessel, prepare a solution of potassium hydrogen fluoride (KHF₂, ~3.0-4.0 equiv) in water.

-

Slowly add the aqueous KHF₂ solution to the stirred methanolic solution of the boronic acid. A thick white precipitate typically forms.[12]

-

Allow the slurry to stir for a designated period (e.g., 1-4 hours), gradually warming to room temperature to ensure complete conversion.

-

Collect the solid product by vacuum filtration through a sintered glass funnel.

-

Wash the filter cake sequentially with cold water, methanol, and a non-polar organic solvent like acetonitrile or diethyl ether to remove residual impurities and water.

-

Dry the resulting white solid under high vacuum to yield the final this compound.

-

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][8] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[6]

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is adapted from general conditions reported for the coupling of potassium heteroaryltrifluoroborates with challenging electrophiles like aryl chlorides.[7]

-

Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (1.05-1.2 equiv), the aryl/heteroaryl chloride or bromide coupling partner (1.0 equiv), a suitable base such as Cs₂CO₃ or K₂CO₃ (3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., RuPhos or SPhos, 4-10 mol%).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O, THF/H₂O, or isopropanol/H₂O).[13][14]

-

Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-chloro-4-arylpyridine product.

-

Causality Behind Experimental Choices:

-

Base: The base (e.g., Cs₂CO₃) is crucial for activating the trifluoroborate salt, facilitating the formation of a more reactive boronate species in situ, which is necessary for the transmetalation step.[4]

-

Ligand: Electron-rich, bulky phosphine ligands like RuPhos are often required, especially for coupling with less reactive aryl chlorides.[13] These ligands promote the oxidative addition step and facilitate the final reductive elimination to release the product.[7]

-

Solvent System: The presence of water is often beneficial, aiding in the dissolution of the base and the trifluoroborate salt, thereby accelerating the reaction.[13]

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloropyridine moiety is a valuable synthon in medicinal chemistry. The chlorine atom serves as a versatile handle for subsequent functionalization via nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the rapid generation of compound libraries.[15] The pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for binding to biological targets.[1]

The use of this compound allows for the late-stage introduction of this key fragment, a highly desirable strategy in modern drug development. This approach enables chemists to build molecular complexity efficiently and explore structure-activity relationships (SAR) by varying the aryl group introduced via the Suzuki coupling.

Conclusion

This compound is more than just another building block; it is a problem-solving reagent. Its superior stability, ease of handling, and high reactivity make it an excellent alternative to traditional boronic acids.[3][8] For researchers in organic synthesis and medicinal chemistry, mastering the application of this reagent provides a reliable and efficient pathway to novel, highly functionalized pyridine derivatives, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

-

Stefani, H. A., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]

-

Kim, J. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. University of Pennsylvania ScholarlyCommons. Available at: [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC. Available at: [Link]

-

Organic Syntheses. (n.d.). TETRABUTYLAMMONIUM PHENYLTRIFLUOROBORATE. Available at: [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. PMC - NIH. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

-

Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Available at: [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

-

ETH Research Collection. (n.d.). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). Available at: [Link]

-

Organic Syntheses. (n.d.). OXIDATION OF POTASSIUM ORGANOTRIFLUOROBORATES: 1-NAPHTHOL. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of alkyl potassium trifluoroborate salts or boronic ester using Katritzky salts and B2cat2. Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [repository.upenn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 9. 1992782-05-4 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 10. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]

- 11. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 2-Chloropyridine-4-Trifluoroborate Potassium Salt

Bifunctional Heterocyclic Building Blocks for Medicinal Chemistry

Executive Summary

2-Chloropyridine-4-trifluoroborate potassium salt (CAS: 1992782-05-4) represents a high-value "bifunctional" synthon in modern drug discovery. Unlike traditional boronic acids, which are prone to protodeboronation and variable stoichiometry (due to anhydride formation), this organotrifluoroborate salt is an air-stable, monomeric solid.[1]

Its core utility lies in its orthogonal reactivity :

-

C4-Position: The trifluoroborate moiety serves as a latent nucleophile for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

-

C2-Position: The 2-chloro substituent remains intact during the initial coupling, serving as a handle for subsequent nucleophilic aromatic substitution (

) or a second cross-coupling event.

This guide details the physicochemical properties, mechanistic advantages, and validated protocols for utilizing this reagent in the synthesis of complex heteroaryl libraries.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

The stability of potassium organotrifluoroborates derives from the saturation of the boron atom's coordination sphere (tetracoordinate,

| Property | Specification |

| Chemical Name | Potassium (2-chloropyridin-4-yl)trifluoroborate |

| CAS Number | 1992782-05-4 |

| Molecular Formula | |

| Molecular Weight | 219.44 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Acetone, Acetonitrile, DMSO, Methanol/Water |

| Melting Point | >250 °C (Decomposes) |

| Storage | Ambient temperature; indefinitely stable to air/moisture |

| SMILES | [K+].F(F)c1ccnc(Cl)c1 |

Mechanistic Insight: The "Slow-Release" Strategy

The primary advantage of using 2-chloropyridine-4-trifluoroborate over its boronic acid counterpart is the controlled release mechanism . Heteroaryl boronic acids, particularly 2-substituted pyridines, are notoriously unstable, undergoing rapid protodeboronation (loss of the boron group) under basic catalytic conditions.

The trifluoroborate salt itself is catalytically inactive. It must undergo hydrolysis in situ to generate the active boronic acid species. Because this hydrolysis is an equilibrium process regulated by the solubility of the salt and the pH of the aqueous phase, the concentration of the active (and unstable) boronic acid is kept low. This kinetic throttling prevents decomposition pathways from outcompeting the desired transmetalation.

Diagram 1: The In-Situ Hydrolysis & Catalytic Cycle

Caption: The equilibrium between the stable trifluoroborate and the active boronic acid limits the concentration of free boronic acid, minimizing protodeboronation.

Experimental Protocols

Synthesis of the Salt (Reference Method)

While commercially available, the salt can be synthesized from the corresponding 2-chloro-4-bromopyridine via lithium-halogen exchange.

-

Reagents: 2-Chloro-4-bromopyridine, Triisopropyl borate (

), -

Procedure:

-

Cool a solution of 2-chloro-4-bromopyridine and

in anhydrous THF to -78 °C. -

Add

-BuLi dropwise (Lithium-Halogen exchange occurs preferentially at the Br position). -

Stir for 1 hour, then warm to room temperature.

-

Add saturated aqueous

(3.5 equiv) and stir vigorously for 12 hours. -

Workup: Remove THF in vacuo. The product precipitates. Wash the solid with water (to remove excess salts) and ether (to remove organic impurities). Recrystallize from Acetone/Et2O if necessary.

-

General Suzuki-Miyaura Coupling Protocol

This protocol is optimized for heteroaryl trifluoroborates, utilizing a ligand (RuPhos or XPhos) that facilitates transmetalation and prevents catalyst poisoning by the pyridine nitrogen.

Reagents:

-

Nucleophile: this compound (1.05 equiv)

-

Electrophile: Aryl Bromide or Chloride (1.0 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: RuPhos or XPhos (4-10 mol%) (2:1 Ligand:Pd ratio)

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (3:1) or CPME/Water. Note: Water is strictly required for hydrolysis.

Step-by-Step Workflow:

-

Setup: Charge a reaction vial with the trifluoroborate salt, aryl halide,

, Ligand, and Base. -

Inertion: Seal the vial and purge with Argon or Nitrogen (3 cycles).

-

Solvation: Add the degassed solvent mixture (Toluene/Water).

-

Reaction: Heat to 80-95 °C with vigorous stirring for 12-24 hours.

-

Checkpoint: Monitor by LC-MS. The trifluoroborate will not be visible; look for the disappearance of the aryl halide and formation of the product.

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

and concentrate. -

Purification: Flash column chromatography (Silica gel).

Strategic Bifunctionality: Downstream Applications

The power of this building block is the retention of the 2-chloro group. Under the coupling conditions described above (using Toluene/Water and mild heating), the oxidative addition of Pd into the C-B bond (via the hydrolyzed species) is energetically favored over the C-Cl bond, especially if the electrophile is an Aryl Bromide or Iodide.

Once the C4-aryl group is installed, the C2-chloride becomes activated for subsequent transformations.

Diagram 2: Sequential Functionalization Workflow

Caption: The 2-chloro handle allows for divergent synthesis of 2,4-disubstituted pyridines.

Handling and Safety Data

-

Hazard Identification: Irritant (Skin/Eye/Respiratory).[2][3]

-

GHS Signal Word: Warning.[2]

-

Stability: The C-B bond is robust. However, avoid exposure to strong acids, which can strip the fluoride ligands prematurely, leading to rapid decomposition.

-

Solvent Compatibility: Avoid anhydrous conditions for the coupling reaction. The presence of water is chemically necessary to shift the equilibrium from

to

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[4] Accounts of Chemical Research. Link

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[5] The Journal of Organic Chemistry. Link

-

Darses, S., & Genêt, J. P. (2008).[6] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. カリウム ピリジン-4-トリフルオロボラート | Sigma-Aldrich [sigmaaldrich.com]

- 3. Potassium (pyridin-2-yl)trifluoroborate | C5H4BF3KN | CID 53397205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 6. Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Structure and Stability of Potassium (2-chloropyridin-4-yl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (2-chloropyridin-4-yl)trifluoroborate, a member of the increasingly important class of organotrifluoroborate salts, presents a unique combination of stability and reactivity that makes it a valuable reagent in modern organic synthesis, particularly within the realm of drug discovery and development. This guide provides a comprehensive analysis of the molecular structure, bonding, and stability of this compound. We will delve into its synthesis, characterization, and the causal factors underpinning its stability profile under various conditions. This document aims to equip researchers with the fundamental knowledge required to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Rise of Organotrifluoroborates in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has driven the development of robust and versatile synthetic methodologies. Among these, cross-coupling reactions have emerged as a cornerstone for the construction of complex molecular architectures.[1] Potassium organotrifluoroborates have gained significant traction as superior alternatives to boronic acids and their esters in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3]

Their rising popularity stems from a favorable combination of properties:

-

Enhanced Stability: Unlike many boronic acids, which can be prone to protodeboronation and other degradation pathways, potassium organotrifluoroborates are generally stable to air, moisture, and a range of reaction conditions.[2][4] This stability allows for easier handling, storage, and more precise stoichiometric control in reactions.

-

Broad Functional Group Tolerance: The trifluoroborate moiety is remarkably robust, tolerating a wide array of functional groups, which is a significant advantage in multi-step syntheses of complex drug molecules.

-

Versatile Reactivity: While stable under ambient conditions, the reactivity of the carbon-boron bond can be readily unleashed under appropriate catalytic conditions, making them reliable nucleophilic partners in cross-coupling reactions.

This compound (CAS Number: 1992782-05-4)[5] is a particularly interesting member of this class, incorporating a synthetically versatile chloropyridine motif. The presence of the chloro- and pyridinyl- functionalities opens up avenues for further derivatization, making it a valuable building block for creating libraries of potential drug candidates.[1]

Molecular Structure and Bonding

The structure of this compound consists of a potassium cation (K⁺) and a (2-chloropyridin-4-yl)trifluoroborate anion ([C₅H₃BClF₃N]⁻).

Diagram of the Molecular Structure of this compound:

Caption: Ball-and-stick representation of this compound.

The boron atom is tetrahedrally coordinated, bonded to the C4 carbon of the pyridine ring and three fluorine atoms. This tetrahedral geometry is a key feature of organotrifluoroborates and contributes significantly to their stability. The negative charge is formally localized on the boron atom, forming an anionic borate species, which is then ionically bonded to the potassium cation.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of related potassium aryltrifluoroborates reveals common structural motifs.[6] The crystal packing is typically dominated by ionic interactions between the potassium cations and the trifluoroborate anions, as well as potential intermolecular interactions involving the aromatic rings and fluorine atoms.

Synthesis and Characterization

The synthesis of potassium organotrifluoroborates is generally a straightforward process. The most common and efficient method involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2][7]

Synthetic Protocol

The synthesis of this compound would proceed from 2-chloro-4-pyridinylboronic acid.

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of potassium organotrifluoroborates.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-chloro-4-pyridinylboronic acid (1.0 eq) in a suitable solvent system, typically a mixture of methanol and water.

-

Addition of KHF₂: To the stirred solution, add an excess of potassium hydrogen fluoride (KHF₂) (typically 3-4 eq).

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by the precipitation of the potassium trifluoroborate salt, which is often less soluble in the reaction medium.

-

Isolation: Collect the precipitated solid by filtration.

-

Purification: Wash the solid with a cold solvent (e.g., cold methanol or acetone) to remove any unreacted starting materials and by-products. The product can be further purified by recrystallization if necessary.

This method is generally high-yielding and provides the product as a stable, crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of potassium organotrifluoroborates. The key nuclei to probe are ¹H, ¹³C, ¹¹B, and ¹⁹F.

Table 1: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H NMR | 7.0 - 9.0 | Signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the chloro and trifluoroborate substituents. |

| ¹³C NMR | 120 - 160 | Resonances for the carbon atoms of the pyridine ring. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the ¹¹B nucleus. |

| ¹¹B NMR | 2.0 - 4.0 | A characteristic quartet (or a broad singlet depending on resolution) due to the coupling with the three fluorine atoms.[2] |

| ¹⁹F NMR | -130 to -150 | A quartet (or a broad singlet) arising from the coupling with the ¹¹B nucleus.[2] |

Note: The exact chemical shifts can vary depending on the solvent and the reference standard used. A comprehensive database of NMR data for various potassium organotrifluoroborates can be a useful reference for spectral assignment.[2]

Stability Profile

The stability of this compound is a key attribute that underpins its utility in organic synthesis.

Thermal Stability

Hydrolytic Stability

One of the most significant advantages of potassium organotrifluoroborates over boronic acids is their enhanced stability towards hydrolysis.[9] Boronic acids can be susceptible to degradation in the presence of water, a process known as protodeboronation. The tetrahedral coordination of the boron atom in the trifluoroborate anion makes it less Lewis acidic and therefore less prone to nucleophilic attack by water.

The hydrolytic stability is, however, not absolute and can be influenced by factors such as pH and temperature.

-

pH: The stability of organotrifluoroborates is generally highest in neutral to slightly basic conditions. Under strongly acidic or strongly basic conditions, hydrolysis to the corresponding boronic acid can occur. The pyridine nitrogen in the title compound can be protonated under acidic conditions, which may influence its stability profile.

-

Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature. However, for many applications at or near room temperature, the rate of hydrolysis is negligible.

Diagram of Factors Influencing Stability:

Caption: Key factors influencing the stability of this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in drug discovery. The 2-chloropyridine moiety is a common scaffold in many biologically active compounds.[1] The trifluoroborate group serves as a stable precursor to a reactive boronic acid, enabling its use in late-stage functionalization, a critical strategy in medicinal chemistry for the rapid generation of analog libraries.

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This allows for the facile introduction of the 2-chloropyridin-4-yl group into a wide range of molecular scaffolds. The chlorine atom on the pyridine ring can then be further manipulated through nucleophilic aromatic substitution reactions, providing an additional point of diversification. The incorporation of fluorine-containing moieties is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[10][11]

Conclusion

This compound is a stable, crystalline solid that serves as a versatile and reliable building block in organic synthesis. Its robust nature, coupled with the synthetic handles provided by the chloro and pyridinyl functionalities, makes it an attractive reagent for the synthesis of complex molecules, particularly in the context of drug discovery. A thorough understanding of its structure, synthesis, and stability profile, as outlined in this guide, is essential for its effective application in the laboratory. The continued development and application of such well-characterized and stable reagents will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

-

de Oliveira, B. L., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Prakash, G. K. S., et al. (2010). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 87, 234-242. [Link]

-

Erdélyi, M., et al. (2013). Supplementary Information: The nature of [N-Cl-N]⁺ and [N-F-N]⁺ halogen bonds in solution. The Royal Society of Chemistry. [Link]

-

de Oliveira, B. L., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Kumar, A., et al. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 14(1), 1-13. [Link]

-

University of California, Los Angeles. 19F NMR Reference Standards. [Link]

-

Reich, H. J. (2020). 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chen, Y. C., et al. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 10(11), 1234. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

-

Bode, J. W., et al. (2021). Preparation of Potassium Acyltrifluoroborates (KATs) from Carboxylic Acids by Copper‐Catalyzed Borylation of Mixed Anhydrides. Angewandte Chemie International Edition, 60(33), 18195-18200. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Sharma, P., et al. (2024). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. Pharmaceuticals, 17(5), 619. [Link]

-

Gabbaï, F. P., et al. (2013). 1H NMR Binding Studies of53 with Various Anions. The Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Al-Rawashdeh, N. A. F., et al. (2022). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 27(19), 6243. [Link]

-

Bode, J. W., et al. (2021). Preparation of Potassium Acyltrifluoroborates (KATs) from Carboxylic Acids by Copper-Catalyzed Borylation of Mixed Anhydrides. ETH Research Collection. [Link]

-

Li, P., et al. (2020). Synthesis of alkyl potassium trifluoroborate salts or boronic ester using Katritzky salts and B2cat2. ResearchGate. [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0176619). [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table. [Link]

-

Ortiz-Soto, M. E., et al. (2021). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Molecules, 26(11), 3185. [Link]

- Hall, D. G. (Ed.). (2011).

-

Al-Tahami, K., & Jaleel, A. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 29(16), 3698. [Link]

-

Atesin, A. C., et al. (2019). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. ChemPhysChem, 20(18), 2377-2384. [Link]

-

Magritek. (2026). 11B Benchtop NMR Spectroscopy No Longer BORing. [Link]

-

Smith, A. M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. [Link]

-

C-C, C., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

-

Blakeley, M. P., et al. (2019). Crystallization of a potassium ion channel and X-ray and neutron data collection. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 75(Pt 1), 2–7. [Link]

-

Chemistry LibreTexts. X-ray Crystallography. [Link]

-

Iqbal, N., et al. (2024). Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medications. European Journal of Medicinal Chemistry, 270, 116333. [Link]

-

Jones, C., et al. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o868–o871. [Link]

-

Shishkin, E. V., et al. (2015). Thermal studies of potassium tetrahydroborate−sodium tetrafluoroborate mixtures. ResearchGate. [Link]

Sources

- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1992782-05-4 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. DSpace [repository.kaust.edu.sa]

- 10. mdpi.com [mdpi.com]

- 11. Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medications - PubMed [pubmed.ncbi.nlm.nih.gov]

2-chloropyridin-4-yl trifluoroborate molecular weight and solubility

[1][2][3][4][5][6]

Executive Summary

Potassium (2-chloropyridin-4-yl)trifluoroborate (CAS: 1992782-05-4) is a robust, air-stable organoboron reagent used primarily as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Unlike its boronic acid counterparts, which are prone to protodeboronation and variable stoichiometry (anhydride formation), this trifluoroborate salt offers precise molecular weight definition and enhanced shelf-stability.

This guide details the physicochemical properties, solubility profile, synthesis, and application protocols for this specific heterocyclic building block, emphasizing its utility in introducing the 2-chloropyridine motif into complex pharmaceutical scaffolds.

Physicochemical Specifications

The following data characterizes the potassium salt form, which is the standard reagent grade.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 1992782-05-4 |

| Molecular Formula | C₅H₃BClF₃KN |

| Molecular Weight | 219.44 g/mol |

| Appearance | White to off-white free-flowing solid |

| Boron Hybridization | sp³ (Tetracoordinate) |

| Melting Point | >250 °C (Decomposition) |

| Hygroscopicity | Non-hygroscopic (unlike boronic acids) |

Solubility & Stability Analysis

Understanding the solubility profile is critical for both the purification of the reagent and its successful deployment in cross-coupling reactions.

Solubility Profile

Potassium organotrifluoroborates exhibit a distinct solubility window due to their zwitterionic/salt nature. They are generally insoluble in non-polar organic solvents, which allows for easy purification by precipitation.

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Reaction media & Extraction |

| Polar Protic | Water, Methanol | High | Co-solvent for coupling |

| Non-Polar/Low Polarity | Diethyl Ether, DCM, Toluene, Hexanes | Insoluble | Precipitation/Washing impurities |

Stability Mechanism: The "Slow Release" Advantage

Pyridyl boronic acids are notoriously unstable, often undergoing rapid protodeboronation (loss of the boron group) under basic conditions. The trifluoroborate moiety protects the boron center.

-

Storage: Indefinitely stable under ambient air and moisture.

-

Reaction: In the presence of a base and a protic solvent (e.g., H₂O/MeOH), the trifluoroborate slowly hydrolyzes to release the active boronic acid species in situ. This "slow release" keeps the concentration of the unstable free acid low, minimizing decomposition pathways while maintaining enough active species for the palladium cycle.

Figure 1: The "Slow Release" strategy minimizes protodeboronation by limiting the standing concentration of the free boronic acid.

Synthesis Protocol (From Boronic Ester)

If the trifluoroborate is not commercially available, it can be synthesized directly from the corresponding pinacol boronic ester or boronic acid using potassium bifluoride (KHF₂).

Reagents

-

2-chloropyridine-4-boronic acid pinacol ester (1.0 equiv)

-

Potassium bifluoride (KHF₂) (3.5 - 4.5 equiv)

-

Solvents: Methanol (MeOH), Water, Acetone, Diethyl Ether.

Step-by-Step Methodology

-

Dissolution: Dissolve the boronic ester in MeOH (approx. 3-5 mL per mmol).

-

Salt Addition: Prepare a saturated aqueous solution of KHF₂ (4.5 equiv). Add this dropwise to the stirring boronic ester solution.

-

Note: The reaction is exothermic; cooling to 0°C is optional but recommended for large scales.

-

-

Reaction: Stir the resulting suspension vigorously at room temperature for 1–3 hours. The mixture will thicken as the product precipitates.

-

Concentration: Remove the MeOH and water under reduced pressure (Rotavap) until a dry solid residue remains.

-

Critical Step: Ensure complete dryness to facilitate the next extraction.

-

-

Extraction: Add hot Acetone to the residue. The trifluoroborate product dissolves in acetone, while excess inorganic salts (KHF₂, KF) remain insoluble.

-

Filtration: Filter the hot acetone suspension to remove inorganic salts.

-

Precipitation: Concentrate the acetone filtrate to a small volume. Add Diethyl Ether (or Hexanes) to precipitate the pure potassium trifluoroborate salt.

-

Isolation: Filter the white solid, wash with ether, and dry under vacuum.

Figure 2: Purification workflow exploiting the solubility differential between organic trifluoroborates and inorganic fluorides.

Application: Suzuki-Miyaura Coupling[7]

This protocol is optimized for coupling this compound with aryl halides.

Standard Conditions

-

Nucleophile: this compound (1.05 equiv)

-

Electrophile: Aryl Bromide or Iodide (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) or Pd(OAc)₂/XPhos (for difficult substrates)

-

Base: Cs₂CO₃ or K₂CO₃ (3.0 equiv)

-

Solvent: Toluene/Water (3:1) or THF/Water (3:1)

-

Temperature: 80–100 °C

Procedure

-

Charge a reaction vial with the trifluoroborate, aryl halide, base, and Pd catalyst.

-

Seal the vial and purge with Nitrogen or Argon (3 cycles).

-

Add the degassed solvent mixture via syringe.

-

Heat to 80–100 °C for 4–12 hours.

-

Monitor by LC-MS. The trifluoroborate will show as the hydrolyzed boronic acid peak or the coupled product.

-

Workup: Dilute with Ethyl Acetate, wash with water/brine. Dry organic layer over Na₂SO₄ and concentrate.

Troubleshooting Solubility Issues

If the reaction stalls or the trifluoroborate does not dissolve:

-

Switch Solvent: Use MeOH/H₂O or n-Butanol . The higher polarity helps dissolve the salt and accelerates the hydrolysis to the active species.

-

Increase Water: Ensure the water ratio is at least 1:4 (v/v) relative to the organic solvent to facilitate hydrolysis.

References

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

AA Blocks . (n.d.). This compound Datasheet. Retrieved February 26, 2026, from [Link]

The Alchemist's Modern Toolkit: A Guide to Air-Stable Pyridine Boron Reagents in Medicinal Chemistry

Abstract

The pyridine motif is a cornerstone of modern medicinal chemistry, yet its incorporation into complex molecules via boronic acid-based cross-coupling has been historically fraught with challenges of instability. This guide provides an in-depth exploration of the evolution of air-stable pyridine boron reagents, a transformative development for drug discovery professionals. We will dissect the chemical principles that confer stability, provide detailed protocols for the synthesis and application of these robust reagents, and offer field-proven insights into their strategic deployment in pharmaceutical research and development. This document serves as a practical manual for researchers seeking to streamline the synthesis of pyridine-containing drug candidates with enhanced efficiency and reliability.

The Pyridine Conundrum: Instability in a Key Building Block

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for carbon-carbon bond formation in the pharmaceutical industry.[1][2] However, the utility of this reaction has been hampered by the inherent instability of many boronic acids, particularly those of the 2-heterocyclic variety, including 2-pyridylboronic acids.[3][4] These reagents are prone to decomposition through pathways such as protodeboronation, oxidation, and polymerization, which can be accelerated by heat, base, or the palladium catalyst itself.[4] This instability leads to low yields, difficulties in purification, and inconsistent reaction outcomes, all of which are significant impediments in a drug discovery setting where time and resources are critical.[5] Generally, 3- and 4-pyridinylboronic acids and their esters exhibit greater stability, but the challenges with their 2-substituted counterparts have necessitated the development of more robust solutions.

Taming the Reagent: Strategies for Air-Stability

To address the challenges of instability, several classes of air- and moisture-stable pyridine boron reagents have been developed. These innovative reagents are designed to protect the boronic acid moiety until it is required for the cross-coupling reaction.

MIDA Boronates: A Revolution in Slow-Release Chemistry

N-methyliminodiacetic acid (MIDA) boronates have emerged as a groundbreaking solution to the instability of boronic acids.[5][6][7] By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from sp² to sp³, effectively protecting the vacant p-orbital from degradation pathways.[8] This renders MIDA boronates as free-flowing, crystalline solids that are remarkably stable to air, moisture, and silica gel chromatography.[6][7]

The genius of the MIDA boronate strategy lies in its capacity for "slow-release" of the active boronic acid under specific reaction conditions.[3][9] In the presence of a mild aqueous base, the MIDA ligand is cleaved, gradually liberating the boronic acid into the reaction mixture at a rate that is comparable to the rate of the catalytic cycle. This controlled release minimizes the concentration of the unstable free boronic acid at any given time, thereby suppressing decomposition and enabling efficient cross-coupling.[9][10]

Potassium Trifluoroborates: Robust and Versatile Partners

Potassium trifluoroborate salts (R-BF₃K) represent another important class of air- and moisture-stable organoboron reagents.[11][12] These crystalline solids are easily prepared and can be stored indefinitely without special precautions.[13] The trifluoroborate moiety is stable to a wide range of reaction conditions, including strong oxidants, that are often incompatible with boronic acids.[11][12] This allows for functional group manipulations on other parts of the molecule while preserving the carbon-boron bond for subsequent cross-coupling reactions.

Other Protective Groups: Expanding the Arsenal

Beyond MIDA boronates and trifluoroborates, a variety of other protecting groups have been employed to stabilize boronic acids. These often involve the formation of cyclic boronic esters with diols, such as pinacol.[14] The stability of these esters generally increases with steric hindrance.[14] Other notable examples include diaminonaphthalene (dan) amides and N-phenyldiethanolamine (PDEA) esters, which enhance stability through intramolecular nitrogen-boron coordination.[14][15]

Synthesis and Application: A Practical Guide

The successful implementation of air-stable pyridine boron reagents in a medicinal chemistry campaign hinges on reliable synthetic protocols and a thorough understanding of their application in cross-coupling reactions.

Synthesis of Air-Stable Pyridine Boron Reagents

The preparation of these stable reagents can be achieved through several established methods.

This procedure is adapted from the work of Burke and coworkers.

Step 1: Synthesis of the Pyridylboronic Acid

-

To a solution of the corresponding bromopyridine (1.0 equiv) in anhydrous diethyl ether or THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (2.0 equiv) rapidly.

-

Stir the mixture at -78 °C for an additional hour, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with water.

-

Adjust the pH to ~7 with aqueous HCl and extract with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridylboronic acid.

Step 2: Formation of the MIDA Boronate

-

Suspend the crude pyridylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of toluene and DMSO.

-

Heat the mixture to 110 °C and remove water via azeotropic distillation using a Dean-Stark apparatus.

-

After complete water removal, cool the reaction mixture and purify by silica gel chromatography to afford the pyridyl MIDA boronate.

This procedure is based on the methodology developed by Molander and coworkers.

-

Prepare the pyridylboronic acid as described in Step 1 of the MIDA boronate synthesis.

-

Dissolve the crude pyridylboronic acid in a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

-

Stir the mixture at room temperature for 30 minutes.

-

Collect the resulting precipitate by filtration, wash with cold water and then acetone, and dry under vacuum to yield the potassium pyridyltrifluoroborate.

Application in Suzuki-Miyaura Cross-Coupling

The true value of these stable reagents is realized in their application in the Suzuki-Miyaura cross-coupling reaction to forge new C-C bonds.

The following is a general procedure for the cross-coupling of a pyridyl MIDA boronate with an aryl chloride.[3]

-

To a reaction vessel, add the aryl chloride (1.0 equiv), the pyridyl MIDA boronate (1.5 equiv), potassium carbonate (5.0 equiv), and copper(II) acetate (0.5 equiv).

-

Add a solution of Pd₂(dba)₃ (1.5 mol %) and XPhos (6 mol %) in a 4:1 mixture of DMF and isopropanol.

-

Seal the vessel and heat the reaction mixture to 100 °C for 4 hours.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate, and purify by silica gel chromatography to obtain the desired biaryl product.

Data-Driven Insights: Comparative Analysis

The advantages of air-stable pyridine boron reagents are not merely theoretical; they are borne out in experimental data.

| Reagent Type | Stability | Handling | Purification | Cross-Coupling Efficiency |

| Pyridylboronic Acid | Low | Difficult | Challenging | Variable |

| Pyridyl MIDA Boronate | High | Easy | Straightforward | High |

| Potassium Pyridyltrifluoroborate | High | Easy | Straightforward | High |

Table 1: A comparative overview of the properties of different pyridine boron reagents.

Visualizing the Workflow and Logic

To further elucidate the concepts discussed, the following diagrams illustrate the key workflows and relationships.

Figure 1: Workflow for the synthesis of a pyridyl MIDA boronate and its application in slow-release cross-coupling.

Figure 2: A logical diagram comparing the stability features of different pyridine boron reagents.

Conclusion: A New Era of Pyridine Synthesis

The development of air-stable pyridine boron reagents, particularly MIDA boronates and potassium trifluoroborates, has fundamentally transformed the landscape of medicinal chemistry. These reagents have overcome the long-standing challenges of instability, providing researchers with reliable and efficient tools for the synthesis of complex pyridine-containing molecules. By embracing these advanced reagents and the principles that underpin their design, drug discovery teams can accelerate their synthetic efforts, streamline their workflows, and ultimately, bring novel therapeutics to patients more quickly.

References

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]

- Li, A. Y., et al. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.

-

Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts. American Chemical Society. [Link]

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.

- Li, J., et al. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research.

- Molander, G. A., et al.

- Gillis, E. P., & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- Li, W., et al. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses.

- Gillis, E. P., & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

-

Protecting Groups for Boronic Acids. Chem-Station. [Link]

- Zajac, M. A. An application of borane as a protecting group for pyridine. The Journal of Organic Chemistry.

- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Lee, J. C. H., et al. A General Solution for the 2-Pyridyl Problem.

- Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. RSC Advances.

- Blakemore, D. C. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.

- Lennox, A. J. J., & Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry.

- Self-Assembly of Diboronic Esters with U-Shaped Bipyridines: “Plug-in-Socket” Assemblies. Crystal Growth & Design.

- Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews.

- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.

- Hall, D. G. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Air‐Stable Organoradical Boron Reagents.

-

Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]

- Air‐Stable Organoradical Boron Reagents.

- In situ Formation and Reaction of 2-Pyridylboronic Esters. The Journal of Organic Chemistry.

- Air-Stable Organoradical Boron Reagents.

- Process for the preparation of pyridine-2-boronic acid esters.

- Boronic acid with high oxidative stability and utility in biological contexts.

- Slow release of organoboronic acids in cross-coupling reactions.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- Process for the preparation of pyridine-2-boronic acid esters.

- Markovic, T., et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.

-

Pyridine-N-oxide. Wikipedia. [Link]

- Photoinduced Pyridine N‐oxides Catalyzed Carbon Radical Generation from Alkylboronic Acids.

- Spontaneous conversion of pyridine N-oxide ylide covalent organic framework (COF) into biradical COF as an efficient catalyst in catalytic dehydrogenation of nitrogen heterocycles. Chemical Science.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIDA Boronates [sigmaaldrich.com]

- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]

- 11. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 12. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Potassium (2-chloropyridin-4-yl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling protocols for Potassium (2-chloropyridin-4-yl)trifluoroborate. As no specific Safety Data Sheet (SDS) is publicly available for this exact compound (CAS 439574-61-5), the information herein is synthesized from data on structurally analogous compounds, including other potassium pyridinyl trifluoroborates and related organoboron substances. This guide should be used in conjunction with a thorough, case-by-case risk assessment conducted by qualified personnel.

Introduction: Understanding the Compound and its Context

This compound is a member of the versatile class of organotrifluoroborate salts. These compounds are widely utilized in modern synthetic organic chemistry, most notably as robust and efficient coupling partners in Suzuki-Miyaura cross-coupling reactions. Their stability to air and moisture, compared to their boronic acid counterparts, makes them attractive reagents in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

However, this benchtop stability can belie underlying toxicological and reactive hazards. A deep understanding of the potential risks is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a framework for risk assessment and outlines detailed protocols for safe handling, emergency response, and proper storage of this and structurally similar compounds.

Hazard Identification and Risk Assessment

Based on data from analogous potassium trifluoroborate salts, this compound should be treated as a hazardous substance. The primary risks are associated with its irritant properties.

GHS Classification (Inferred)

The following Globally Harmonized System (GHS) classification is inferred from structurally related compounds, such as Potassium (pyridin-2-yl)trifluoroborate and Potassium (6-chloropyridin-3-yl)trifluoroborate.[1][2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

The Causality Behind the Hazards

The trifluoroborate anion, while generally stable, can release small amounts of hydrogen fluoride (HF) upon decomposition or in the presence of strong acids. However, the primary irritant effects are more likely due to the nature of the substituted pyridine ring and the overall reactivity of the molecule. The chloro- and trifluoroborate- moieties create an electrophilic character that can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to an inflammatory response.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating the risks associated with handling this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[3][4]

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields (ANSI Z87.1 or EN 166 compliant) or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |

| Skin Protection | Nitrile gloves (minimum 0.11 mm thickness). Lab coat. | Prevents direct skin contact, which can lead to irritation.[3] |

| Respiratory Protection | Not typically required when handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used. | Prevents inhalation of the powder, which can cause respiratory tract irritation. |

Detailed Experimental Workflow: A Self-Validating System

The following protocol for a typical Suzuki-Miyaura coupling reaction illustrates how to integrate safety measures at each step.

Caption: A safe experimental workflow for using the trifluoroborate salt.

Emergency Procedures: A Logic-Driven Response

In the event of an accidental release or exposure, a calm and systematic response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Accidental Release Measures (Spill Response)

The following decision tree outlines the appropriate response to a spill.

Sources

Introduction to Pyridine-Based Organotrifluoroborates: Overcoming Protodeboronation in Late-Stage Functionalization

The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in modern pharmaceutical synthesis. However, the incorporation of pyridine motifs—a ubiquitous pharmacophore in drug discovery—has historically been plagued by the "pyridyl problem." Specifically, 2-pyridylboronic acids are notoriously unstable, undergoing rapid1 under standard basic coupling conditions[1].

Potassium pyridyltrifluoroborates (

The Mechanistic Paradigm: Protodeboronation vs. Slow Release

The Causality of Degradation

The extreme instability of 2-pyridylboronic acid stems from the proximity of the basic nitrogen to the Lewis acidic boron center. The nitrogen atom can coordinate to the boron or assist in the protonation of the ipso-carbon, facilitating rapid C–B bond cleavage. Under basic aqueous conditions typical of cross-coupling, the half-life of 2-pyridylboronic acid can be as short as 30 seconds[1].

The Trifluoroborate Solution

Potassium pyridyltrifluoroborates feature a tetrahedral (

This "slow-release" mechanism ensures that the transient boronic acid is maintained at a low steady-state concentration. It is immediately captured by the oxidative addition complex (

Catalytic cycle highlighting the slow-release mechanism of potassium pyridyltrifluoroborates.

Synthesis of Potassium Pyridyltrifluoroborates

The preparation of these salts requires rigorous exclusion of moisture during the initial metalation step, followed by robust fluorination to lock the boron into its stable tetrahedral geometry.

Protocol 1: Synthesis of Potassium 2-Pyridyltrifluoroborate

This protocol is designed as a self-validating system; the visual precipitation of inorganic salts and the specific solubility profile of the product ensure high purity[4].

-

Lithium-Halogen Exchange: Dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.1 equiv) dropwise.

-

Causality: The cryogenic temperature prevents the highly reactive 2-pyridyllithium intermediate from undergoing unwanted side reactions, such as nucleophilic attack on another pyridine ring.

-

-

Borylation: Immediately add triisopropyl borate (

, 1.5 equiv) to the reaction mixture at -78 °C, then allow it to warm to room temperature over 2 hours.-

Causality: The immediate quench traps the transient lithium species before degradation occurs, forming the intermediate boronate ester[4].

-

-

Fluorination: Add a saturated aqueous solution of potassium bifluoride (

, 4.5 equiv) to the mixture. Stir vigorously for 1 hour.-

Causality:

serves a dual purpose: the acidic nature hydrolyzes the boronate ester, while the bifluoride supplies the fluoride ions necessary to form the stable tetrahedral trifluoroborate anion[2].

-

-

Isolation & Purification: Concentrate the mixture in vacuo to remove THF. Extract the resulting solid with hot acetone. Filter to remove insoluble inorganic salts (

,

Step-by-step synthetic workflow for the preparation of potassium pyridyltrifluoroborates.

Suzuki-Miyaura Cross-Coupling Workflows

The successful coupling of pyridyltrifluoroborates relies on balancing the rate of hydrolysis with the rate of the catalytic cycle.

Protocol 2: General Cross-Coupling Procedure

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), potassium pyridyltrifluoroborate (1.1–1.5 equiv), base (e.g.,

or -

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 3:1 or 4:1 v/v).

-

Causality: Water is strictly required to facilitate the slow hydrolysis of the trifluoroborate salt into the active boronic acid[3]. Dioxane provides solubility for the organic coupling partners.

-

-

Coupling: Heat the mixture to 80–100 °C for 12–24 hours under an inert atmosphere. Monitor the consumption of the aryl halide by TLC or GC-MS to validate reaction completion.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over

, concentrate, and purify via flash column chromatography.

Comparative Data & Yields

To illustrate the efficacy of the slow-release methodology, the following table summarizes typical yields for the coupling of various pyridyl nucleophiles with aryl halides, contrasting the performance of the unstable boronic acid with the stable trifluoroborate salts.

| Nucleophile | Electrophile (Aryl Halide) | Catalyst System | Yield (%) | Stability / Half-life |

| 2-Pyridylboronic acid | 4-Chlorobenzonitrile | < 10% | ~30 seconds (pH 9) | |

| Potassium 2-pyridyltrifluoroborate | 4-Chlorobenzonitrile | 73% | Stable (Months) | |

| Potassium 3-pyridyltrifluoroborate | 4-Bromoanisole | > 85% | Stable (Months) | |

| Potassium 4-pyridyltrifluoroborate | 2-Chloro-p-xylene | 70% | Stable (Months) |

(Data synthesized from standard cross-coupling benchmarks and literature,)

Conclusion

Potassium pyridyltrifluoroborates represent a critical advancement in organoboron chemistry. By leveraging a kinetically controlled slow-release mechanism, chemists can bypass the inherent instability of pyridylboronic acids. This methodology transforms a historically difficult coupling into a reliable, scalable process, unlocking access to complex, pyridine-containing architectures essential for modern drug discovery.

References

- Source: National Institutes of Health (nih.gov)

- Source: American Chemical Society (acs.org)

- Source: Royal Society of Chemistry (rsc.org)

- Source: University of Nottingham (nottingham.ac.uk)

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium (2-chloropyridin-4-yl)trifluoroborate for the Synthesis of 2,4-Disubstituted Pyridines

Introduction: The Strategic Importance of 2,4-Disubstituted Pyridines and the Utility of Potassium Organotrifluoroborates

The 2,4-disubstituted pyridine framework is a privileged scaffold in modern medicinal chemistry and drug discovery. Molecules incorporating this motif have demonstrated a wide range of biological activities, including potential applications as anticancer, antibacterial, and antimalarial agents.[1][2][3] The ability to efficiently and selectively synthesize these structures is therefore of paramount importance to researchers in both academic and industrial settings.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[4][5] While traditionally employing boronic acids and their esters, the use of potassium organotrifluoroborates has emerged as a highly advantageous alternative. These reagents offer significant benefits over their predecessors, including being crystalline, non-hygroscopic, and exceptionally stable to both air and moisture.[5][6][7] This enhanced stability often allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy and simplifying reaction setup.[6]

This document provides a detailed guide to the Suzuki-Miyaura coupling of potassium (2-chloropyridin-4-yl)trifluoroborate with various aryl and heteroaryl halides. While a specific protocol for this exact trifluoroborate is not extensively documented, this guide synthesizes established, field-proven methodologies for the coupling of heteroaryltrifluoroborates with challenging aryl chlorides to provide a robust starting point for researchers.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The currently accepted mechanism for the coupling of potassium organotrifluoroborates involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive electrophiles like aryl chlorides.

-

Base-Mediated Fluoride Abstraction/Transmetalation: A base is required to facilitate the transfer of the organic group from the boron atom to the palladium center. In the case of potassium organotrifluoroborates (R-BF₃K), the base assists in the formation of a more reactive boronate species, from which the R group is transferred to the Pd(II) complex, displacing the halide and forming an R-Pd(II)-Ar intermediate.

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product (R-Ar) from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical, as it influences the rates of both oxidative addition and reductive elimination, thereby affecting the overall efficiency and selectivity of the reaction.[8]

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Protocol

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials and Reagents

-

This compound

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole, 2-chlorotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Water, deionized and degassed

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk tube or microwave vial

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Experimental Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add palladium(II) acetate (2 mol%, e.g., 4.5 mg for a 1.0 mmol scale reaction) and RuPhos (4 mol%, e.g., 18.6 mg).

-

Add anhydrous potassium carbonate (3.0 equivalents).

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

-

Addition of Reagents:

-

Under the inert atmosphere, add this compound (1.0-1.2 equivalents). The use of a slight excess of the trifluoroborate can be beneficial, though one of their advantages is the ability to be used in near-stoichiometric amounts.[6]

-

Add the aryl or heteroaryl halide (1.0 equivalent).

-

Add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent) followed by degassed water (typically a 5:1 to 10:1 toluene:water ratio).[9] The biphasic solvent system is often critical for success.

-

-

Reaction Conditions:

-

Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-disubstituted pyridine.

-

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions successfully employed for the Suzuki-Miyaura coupling of various potassium organotrifluoroborates with aryl and heteroaryl chlorides, which form the basis for the recommended protocol.

| Component | Typical Range/Value | Rationale & Reference |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Common, effective, and commercially available Pd(0) or Pd(II) precursors. |

| Ligand | RuPhos, SPhos (2-10 mol%) | Electron-rich, bulky phosphine ligands are effective for coupling unactivated aryl chlorides.[7][9] |

| Base | K₂CO₃, Cs₂CO₃ (2-3 equiv.) | Necessary to facilitate the transmetalation step.[9] |

| Solvent System | Toluene/H₂O, Dioxane/H₂O (5:1 to 10:1) | Biphasic systems are often superior for these couplings.[9] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to promote oxidative addition of the C-Cl bond. |

| Concentration | 0.1 - 0.5 M | A common concentration range for cross-coupling reactions. |

Troubleshooting and Scientific Insights

-

Low or No Conversion: The primary challenge in coupling 2-chloropyridines is the sluggish oxidative addition step due to the electron-deficient nature of the pyridine ring and the strong C-Cl bond. If conversion is low, consider increasing the temperature, prolonging the reaction time, or screening alternative ligands (e.g., SPhos, XPhos) and bases (e.g., Cs₂CO₃, K₃PO₄).